molecular formula C7H10 B13827064 5-Methyl-1,3-cyclohexadiene CAS No. 19656-98-5

5-Methyl-1,3-cyclohexadiene

Cat. No.: B13827064
CAS No.: 19656-98-5
M. Wt: 94.15 g/mol
InChI Key: ZNKKYYNWFKHNHZ-UHFFFAOYSA-N
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Description

5-Methyl-1,3-cyclohexadiene is an organic compound with the molecular formula C₇H₁₀ It is a derivative of cyclohexadiene, characterized by the presence of a methyl group at the 5th position of the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromo-5-methylcyclohexane using a strong base such as sodium hydride (NaH). The reaction proceeds as follows:

(CH2)4(CHBr)2+2NaH(CH2)2(CH)4+2NaBr+2H2(CH₂)₄(CHBr)₂ + 2 NaH → (CH₂)₂(CH)₄ + 2 NaBr + 2 H₂ (CH2​)4​(CHBr)2​+2NaH→(CH2​)2​(CH)4​+2NaBr+2H2​

This method involves the elimination of hydrogen bromide (HBr) from the dibromo compound, resulting in the formation of the desired cyclohexadiene derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar dehydrobromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-cyclohexadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the diene to cyclohexane derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the diene.

    Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of 5-methyl-1,3-cyclohexadienone or 5-methyl-1,3-cyclohexadienol.

    Reduction: Formation of 5-methylcyclohexane.

    Substitution: Formation of 5-bromo-1,3-cyclohexadiene or 5-chloro-1,3-cyclohexadiene.

Scientific Research Applications

5-Methyl-1,3-cyclohexadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-cyclohexadiene involves its reactivity as a diene in cycloaddition reactions. The compound can participate in Diels-Alder reactions, where it acts as a diene and reacts with dienophiles to form six-membered rings. This reaction is facilitated by the electron-donating methyl group, which enhances the reactivity of the diene .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,3-cyclohexadiene is unique due to the presence of the methyl group, which influences its reactivity and stability

Properties

CAS No.

19656-98-5

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

5-methylcyclohexa-1,3-diene

InChI

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-5,7H,6H2,1H3

InChI Key

ZNKKYYNWFKHNHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC=C1

Origin of Product

United States

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